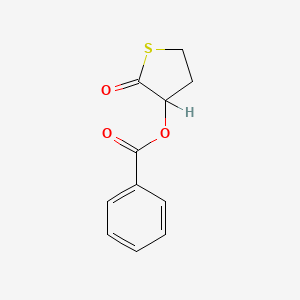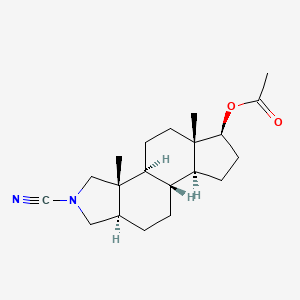
N-Propyl Isocyanide
説明
Synthesis Analysis
A more sustainable synthesis of isocyanides, including N-Propyl Isocyanide, involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . The product isocyanides were obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed, relatively mild conditions, and rapid access to large numbers of functionalized isocyanides .Molecular Structure Analysis
The molecular structure of N-Propyl Isocyanide is characterized by a C-N distance of 115.8 pm in isocyanides . The C-N-C angles are near 180° . Isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis
Isocyanides, including N-Propyl Isocyanide, are known for their unique reactivity. They can undergo a four-component reaction (U-4CR), which is a one-pot reaction accomplished just by mixing amines, carbonyl compounds, suitable acids, and isocyanides . They can also exhibit visible-light photocatalytic activity in the oxidative functionalization of C(sp3)−H bonds .Physical And Chemical Properties Analysis
N-Propyl Isocyanide is a colorless liquid with a pungent odor . It is very toxic by ingestion and may be toxic by skin absorption and inhalation . It is insoluble in water but reacts with water to produce a toxic vapor .科学的研究の応用
Metal-Catalyzed C-H Functionalization
Isocyanides, including N-Propyl Isocyanide, are instrumental in metal-catalyzed C-H functionalization, a process with broad synthetic potential. These substances are valuable in organic chemistry due to their role in multicomponent reactions like the Passerini and Ugi processes. The use of suitable metal catalysts allows for the selective activation of various C-H bonds under mild conditions, enhancing drug discovery, organic synthesis, and materials science (Song & Xu, 2017).
Multicomponent Reactions
Isocyanides have a significant history in multicomponent reactions (MCRs), which are vital in creating diverse chemical compounds. The four-component reaction of isocyanides (U-4CR) involves mixing amines, carbonyl compounds, suitable acids, and isocyanides. This chemistry has become increasingly popular in industry for discovering new products (Ugi, Werner, & Dömling, 2003).
Drug Discovery
Isocyanide-based multicomponent reactions (IMCRs) are instrumental in drug discovery, enabling the development of agents against various diseases and the probing of biological targets. IMCRs have been effective in targeting enzymes, GPCRs, ion channels, and in infectious disease control (Akritopoulou‐Zanze, 2008).
Rotational Spectrum Analysis
The rotational spectrum of propynyl isocyanide, a related compound, has been studied, providing insights into molecular structures and properties. This research contributes to understanding the fundamental characteristics of isocyanide compounds (Gripp et al., 2000).
Palladium-Catalyzed Cascade Sequences
Isocyanides, including N-Propyl Isocyanide, play a crucial role in palladium-catalyzed cascade sequences. These sequences are significant in chemical synthesis, offering efficient methods to prepare various systems (Lang, 2013).
Medicinal Chemistry
Isocyanides exhibit potent biological activity in medicinal chemistry, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties. They are increasingly considered for use in drug design due to their metal coordinating properties (Massarotti et al., 2021).
Multicomponent Chemistry
Trityl isocyanide, a variant, demonstrates versatility in multicomponent chemistry, aiding in the preparation of N-acyl amino acids and free imidazo[1,2-a]pyridin-3-amines (Cioc et al., 2016).
Computational Studies
Computational studies on the reaction between isocyanides and carboxylic acids offer insights into their reaction mechanisms, contributing to the understanding of isocyanide reactivity (Marcelli & Himo, 2008).
Palladium-Catalyzed Isocyanide Insertions
Isocyanides are employed in palladium-catalyzed isocyanide insertions, a rapidly expanding field in organic synthesis, facilitating the creation of nitrogen-containing chemicals (Collet et al., 2020).
Sustainable Chemistry
Improved synthesis methods for isocyanides have enabled novel chemical explorations, contributing to green chemistry initiatives (Patil, Ahmadianmoghaddam, & Dömling, 2020).
Safety and Hazards
特性
IUPAC Name |
1-isocyanopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKYFGBIQQMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211761 | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl Isocyanide | |
CAS RN |
627-36-1 | |
| Record name | Propane, 1-isocyano- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?
A1: N-propyl isocyanide (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]
Q2: How does the structure of alkyl isocyanides, including N-propyl isocyanide, influence their binding kinetics to hemoglobin?
A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and N-propyl isocyanide display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]
Q3: How do the α and β subunits of hemoglobin differ in their interaction with N-propyl isocyanide?
A3: N-propyl isocyanide, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:
- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]
- α Subunits: Increasing the alkyl chain length, as in N-propyl isocyanide compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



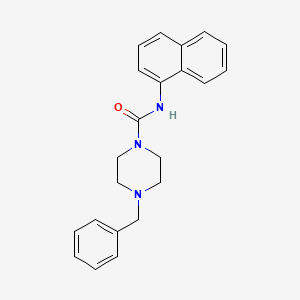

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)


![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)
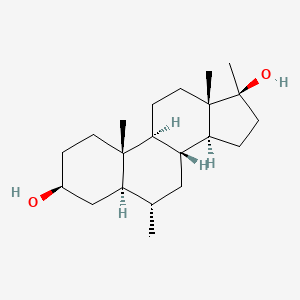

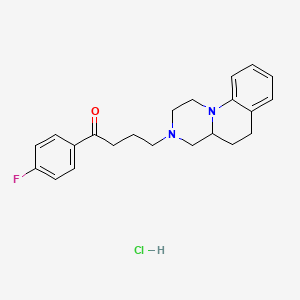
![N-[(1R,2R)-1-hydroxy-1-[(4S,5R)-5-hydroxy-2-(4-hydroxyphenyl)-1,3-dioxan-4-yl]-3-oxopropan-2-yl]acetamide](/img/structure/B1215057.png)
